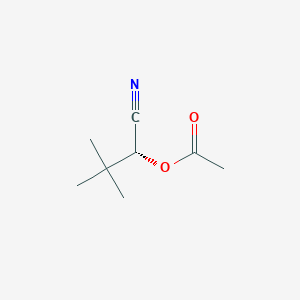

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate

説明

®-1-Cyano-2,2-dimethyl-1-propyl acetate is an organic compound with a chiral center, making it an important molecule in the field of asymmetric synthesis. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyano-2,2-dimethyl-1-propyl acetate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the lipase-catalyzed kinetic resolution of racemic mixtures. This process involves the selective acylation of racemic 1,2-diols, which are then converted into the desired ester . The reaction conditions often include the use of organic solvents such as tert-butyl methyl ether and specific lipases like PSL-C from Pseudomonas cepacia .

Industrial Production Methods

Industrial production of ®-1-Cyano-2,2-dimethyl-1-propyl acetate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized enzymes on eco-friendly supports, such as cashew apple bagasse, has been explored to improve the stability and reusability of the biocatalysts .

化学反応の分析

Types of Reactions

®-1-Cyano-2,2-dimethyl-1-propyl acetate undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by lipases, leading to the formation of ®-1-Cyano-2,2-dimethyl-1-propanol.

Transesterification: Involving the exchange of the ester group with another alcohol under the influence of lipase catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include lipases from Candida antarctica and Pseudomonas cepacia, organic solvents like tert-butyl methyl ether, and ionic liquids for enhanced reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include enantiomerically pure alcohols and esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

科学的研究の応用

Organic Synthesis

- Building Block : This compound is widely used as a chiral building block in the synthesis of complex molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it valuable for creating various organic compounds.

- Reactivity : It can participate in hydrolysis reactions to yield 2,2-dimethyl-1-propanol, as well as Michael additions and condensation reactions.

Medicinal Chemistry

- Pharmaceutical Intermediates : (R)-1-Cyano-2,2-dimethyl-1-propyl acetate serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects. Research indicates that its derivatives exhibit potential anti-inflammatory properties and can modulate neurotransmitter pathways.

- Therapeutic Applications : Studies have shown that compounds derived from this compound may have applications in treating conditions such as pancreatic cancer and diabetes by influencing cellular signaling pathways .

Biocatalysis

- Enzyme Interaction : The compound interacts with specific enzymes like lipases, which catalyze its conversion into other valuable compounds. This interaction is crucial for developing biocatalysts that can enhance reaction rates and selectivity in synthetic processes.

- Metabolic Pathways : Its ability to modulate enzyme activity has been noted in studies focusing on metabolic pathways, making it a useful tool in biochemical research.

Case Study 1: Enzyme-Catalyzed Reactions

A study explored the use of this compound in enzyme-catalyzed reactions for synthesizing enantiomerically pure alcohols and esters. The research highlighted the efficiency of using lipases from Candida antarctica for these transformations, demonstrating the compound's utility in producing pharmaceutical intermediates.

Case Study 2: Anticancer Activity

Research involving this compound derivatives showed promising results in inhibiting the proliferation of pancreatic ductal adenocarcinoma cells. Treatment with these compounds reduced cell migration and invasion while enhancing leptin signaling pathways in experimental models .

作用機序

The mechanism of action of ®-1-Cyano-2,2-dimethyl-1-propyl acetate involves its interaction with specific enzymes, such as lipases, which catalyze its conversion into other valuable compounds. The molecular targets include the active sites of these enzymes, where the compound undergoes selective acylation or hydrolysis .

類似化合物との比較

Similar Compounds

®-1-Cyano-2,2-dimethyl-1-propanol: A hydrolysis product of ®-1-Cyano-2,2-dimethyl-1-propyl acetate.

®-1-Cyano-2,2-dimethyl-1-propyl butyrate: Another ester derivative with similar structural features.

Uniqueness

®-1-Cyano-2,2-dimethyl-1-propyl acetate is unique due to its high enantiomeric purity and its ability to undergo selective enzymatic reactions. This makes it a valuable compound in asymmetric synthesis and the production of enantiomerically pure pharmaceuticals .

生物活性

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate is a chiral compound known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biomolecules, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a cyano group and an acetate moiety. Its structure includes:

- A propyl group with two methyl substitutions at the second carbon.

- Enhanced lipophilicity due to the cyano group, which may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic substitutions : This method allows the introduction of various substituents to modify biological activity.

- Cyclization reactions : Useful for creating more complex structures from simpler precursors.

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. These compounds can modulate pathways involved in inflammation, potentially serving as therapeutic agents for inflammatory diseases.

2. Neurotransmitter Modulation

The compound has shown promise in influencing neurotransmitter pathways. Its structural characteristics allow it to interact with various receptors and enzymes involved in neurotransmission, suggesting potential applications in treating neurological disorders.

3. Enzyme Interaction

Studies have demonstrated that this compound can modulate enzyme activities within metabolic pathways. This modulation can impact various physiological processes, including metabolism and cell signaling.

Study on Anti-cancer Activity

A study explored the effects of this compound on pancreatic ductal adenocarcinoma (PDA) cells. The findings suggested that while the compound did not significantly affect cell proliferation or viability, it reduced cell migration and invasion significantly. In an orthotopic metastatic mouse model, treatment with this compound decreased metastasis to the liver at a dosage of 10 mg/kg over three weeks .

Interaction with Viral Infections

Another investigation highlighted the compound's ability to protect against Middle East respiratory syndrome coronavirus (MERS-CoV) infection. It inhibited viral RNA replication and protein expression without affecting host cell viability .

Data Summary Table

特性

IUPAC Name |

[(1R)-1-cyano-2,2-dimethylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXVZILJXCSLTG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126567-38-2 | |

| Record name | (R)-2-Acetoxy-3,3-dimethylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。